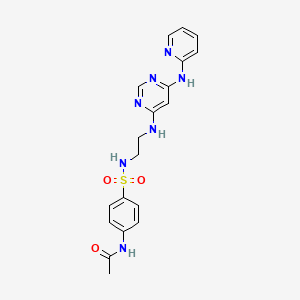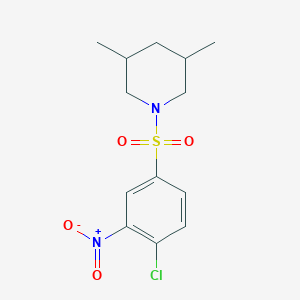
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenyl)acetamide, also known as AQFA, is a novel compound that has gained attention in the scientific community for its potential use as a pharmacological agent. This compound has been synthesized through a multi-step process and has been found to have promising applications in scientific research.
Scientific Research Applications
Structural and Chemical Properties
Spatial Orientation in Anion Coordination : Quinoline derivatives demonstrate unique spatial orientations that influence anion coordination, showcasing their structural versatility. For example, certain quinoline-based compounds exhibit tweezer-like geometry and self-assemble into channel-like structures through weak interactions, such as C–H⋯π and C–H⋯O interactions, indicating potential applications in molecular recognition and self-assembly processes (Kalita & Baruah, 2010).
Luminescent Properties and Metal Ion Sensing : Quinoline derivatives have been studied for their luminescent properties and potential as chemosensors. For instance, certain compounds show significant fluorescence enhancement in the presence of metal ions like Zn2+, which could be utilized in developing sensors for monitoring metal ion concentrations in various samples, including biological and aqueous samples (Park et al., 2015).
Biological Activity and Applications
Antimicrobial and Antitubercular Agents : Quinoline derivatives have been identified as potent in vitro inhibitors of Mycobacterium tuberculosis growth, with some compounds showing activity against both drug-susceptible and drug-resistant strains. This suggests their potential as candidates for developing new antitubercular therapeutics (Pissinate et al., 2016).
Antiproliferative Activities : Studies on certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one derivatives have revealed significant antiproliferative activities against a variety of human cancer cell lines. This highlights the potential of quinoline derivatives in cancer research and therapy development (Chen et al., 2013).
GPCR Ligand and PI3-Kinase Inhibition for Anticancer Applications : Novel quinoline derivatives have been evaluated as GPCR ligands through PI3-kinase inhibition, showing potential leads for anticancer drugs with thrombolytic effects. This indicates their relevance in developing treatments targeting specific cancer pathways (Thangarasu et al., 2018).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13(23)22-10-2-3-15-12-17(8-9-18(15)22)21-19(24)11-14-4-6-16(20)7-5-14/h4-9,12H,2-3,10-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWQWEBCYRTLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2615842.png)
![5-Methyl-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2615845.png)





![5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2615853.png)

![{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride](/img/structure/B2615857.png)
![N-(furan-2-ylmethyl)-5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615859.png)


